molecular formula C11H10N2O B13658328 2-(Isoquinolin-3-yl)acetamide

2-(Isoquinolin-3-yl)acetamide

Cat. No.: B13658328
M. Wt: 186.21 g/mol
InChI Key: KCPPNFIKVKDWCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. One common method is the cyanoacetylation of isoquinoline, where isoquinoline reacts with cyanoacetic acid under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Isoquinolin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its potential therapeutic applications and versatility in organic synthesis make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-3-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-10-5-8-3-1-2-4-9(8)7-13-10/h1-5,7H,6H2,(H2,12,14)

InChI Key

KCPPNFIKVKDWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CC(=O)N

Origin of Product

United States

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